molecular formula C44H36N4Na4O17S4 B13741309 4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate

Cat. No.: B13741309
M. Wt: 1113.0 g/mol
InChI Key: QFJVWFMBTLGPRY-UHFFFAOYSA-J
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Description

4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate is a complex organic compound known for its unique structural and chemical properties. This compound is a derivative of porphine, a fundamental structure in many biological molecules, including heme and chlorophyll. The addition of benzenesulfonic acid groups enhances its solubility and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate typically involves the sulfonation of tetraphenylporphyrin. The process begins with the reaction of benzopyrazine dione with benzopyrazine to form tetraphenylporphyrin, which is then subjected to sulfonation to yield the desired product . The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents, with the reaction being carried out under controlled temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which are useful in catalytic and redox reactions.

    Reduction: It can also be reduced under specific conditions to yield reduced forms of the porphyrin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation states of the porphyrin ring, while reduction can yield reduced porphyrin derivatives .

Scientific Research Applications

4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate exerts its effects involves its ability to interact with various molecular targets. The porphyrin ring can coordinate with metal ions, facilitating electron transfer reactions. This property is crucial in catalytic processes and in the generation of reactive oxygen species for photodynamic therapy . The benzenesulfonic acid groups enhance the solubility and reactivity of the compound, allowing it to interact with a wide range of biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate is unique due to its specific arrangement of benzenesulfonic acid groups, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and reactivity, such as in catalysis and photodynamic therapy .

Properties

Molecular Formula

C44H36N4Na4O17S4

Molecular Weight

1113.0 g/mol

IUPAC Name

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate;pentahydrate

InChI

InChI=1S/C44H30N4O12S4.4Na.5H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;5*1H2/q;4*+1;;;;;/p-4

InChI Key

QFJVWFMBTLGPRY-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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